Product packaging for BMS-870145(Cat. No.:CAS No. 1555697-67-0)

BMS-870145

Cat. No.: B606264
CAS No.: 1555697-67-0
M. Wt: 585.98
InChI Key: GKKHXSFPYJSHCX-UHFFFAOYSA-N
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Description

Overview of Purinergic Receptor Biology and Physiological Roles

The purinergic signaling system involves a complex network of enzymes, transporters, and receptors responsible for the synthesis, release, signaling transduction, and inactivation of extracellular ATP (eATP) and its breakdown products, such as adenosine (B11128). nih.gov Purinergic receptors are broadly classified into two main families: P1 receptors, which are activated by adenosine, and P2 receptors, which are activated by ATP and other nucleotides like ADP, UTP, and UDP. nih.govnih.gov

P2 receptors are further divided into two subfamilies: ionotropic P2X receptors and metabotropic P2Y receptors. nih.gov P2X receptors are ligand-gated ion channels, while P2Y receptors are G protein-coupled receptors (GPCRs). nih.gov P2Y receptors are categorized into P2Y1-like receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11) and P2Y12-like receptors (P2Y12, P2Y13, P2Y14), based on their sequence homology and coupling to G proteins. P2Y1-like receptors are preferentially coupled to Gαq proteins, while P2Y12-like receptors couple to Gαi proteins.

Purinergic receptors are widely distributed throughout the body, including the central nervous system, where they are found on both neurons and glial cells. nih.gov They are involved in diverse physiological functions such as neurotransmission, neuromodulation, cell proliferation, differentiation, migration, and death. nih.gov In the brain, purinergic signaling influences synaptic transmission, neuron-glia interactions, and higher cognitive processes. nih.gov Extracellular purines also play roles in regulating energy metabolism and serve as intercellular signaling molecules.

The P2Y1 receptor is a subtype of the metabotropic P2Y receptor family that is preferentially activated by ADP, although it can also be activated by ATP with lower affinity. Activation of P2Y1 receptors typically leads to the stimulation of phospholipase C (PLC) via Gαq protein coupling, resulting in the production of inositol (B14025) triphosphate (IP3) and a subsequent increase in intracellular calcium levels. P2Y1 receptors are expressed in various tissues, including platelets, the brain, neurons, and glial cells. nih.gov

Rationale for P2Y1 Receptor Modulation in Preclinical Research

Given the widespread distribution and diverse physiological roles of the P2Y1 receptor, its modulation has become a subject of interest in preclinical research for various conditions. The involvement of P2Y1 receptors in platelet activation and aggregation has led to significant interest in developing P2Y1 inhibitors as potential antithrombotic agents. Preclinical studies using P2Y1-deficient mice or pharmacological antagonists have demonstrated impaired ADP-induced platelet aggregation and delayed thrombosis, highlighting the critical role of P2Y1 in these processes.

Beyond its role in hemostasis, P2Y1 receptor modulation is also being investigated in the context of neurological diseases. P2Y1 receptors are enriched in the brain and are involved in neuronal and glial cell function. Preclinical studies suggest that P2Y1 inhibitors may hold therapeutic value for neurological conditions associated with excitotoxicity, such as epilepsy and Alzheimer's disease. Altered expression of P2Y1R has been observed in postmortem brain tissue from Alzheimer's disease patients, particularly an upregulation on reactive astrocytes associated with amyloid-beta plaques.

The role of P2Y1 receptors in the central nervous system appears complex and context-dependent. While some evidence suggests P2Y1 receptor activation can mediate neurodegeneration in glial cells, other studies indicate potential neuroprotective effects in neuronal cells against excitotoxicity. P2Y1 receptor activity and expression have also been shown to be necessary for the initial development of the axon initial segment (AIS), a critical neuronal structure for action potential generation and neuronal polarization. This suggests a role for P2Y1 in neuronal development and plasticity.

The rationale for modulating P2Y1 receptors in preclinical research stems from their involvement in key physiological and pathological processes, including platelet function and neuronal signaling. Targeting this receptor offers potential avenues for therapeutic intervention in thrombotic disorders and certain neurological conditions.

Identification and Research Context of BMS-870145

This compound is a chemical compound that has been investigated in the context of P2Y1 receptor antagonism. It is identified by the CAS number 1555697-67-0.

Based on the available search information, detailed research findings specifically characterizing the pharmacological profile of this compound as a P2Y1 antagonist, such as its binding affinity (e.g., Ki or IC50 values) or specific data from in vitro or in vivo studies using this compound, were not found in the provided sources. The research context for this compound appears to be within the broader effort to identify and evaluate compounds that modulate the P2Y1 receptor for potential research or therapeutic applications, particularly given the established roles of P2Y1 antagonism in areas like platelet function and neurological research.

Further detailed research on this compound would be necessary to fully understand its specific properties, selectivity, and effects in various biological systems compared to other P2Y1 receptor modulators.

Properties

CAS No.

1555697-67-0

Molecular Formula

C30H24ClF4N3O3

Molecular Weight

585.98

IUPAC Name

N-[2-[4-(4-Chlorophenyl)-5-fluoro-2,3-dihydro-7-hydroxy-3,3-dimethyl-1H-indol-1-yl]phenyl]-N'-[4-(trifluoromethoxy)phenyl]-urea

InChI

InChI=1S/C30H24ClF4N3O3/c1-29(2)16-38(27-24(39)15-21(32)25(26(27)29)17-7-9-18(31)10-8-17)23-6-4-3-5-22(23)37-28(40)36-19-11-13-20(14-12-19)41-30(33,34)35/h3-15,39H,16H2,1-2H3,(H2,36,37,40)

InChI Key

GKKHXSFPYJSHCX-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=C(OC(F)(F)F)C=C1)NC2=CC=CC=C2N3CC(C)(C)C4=C3C(O)=CC(F)=C4C5=CC=C(Cl)C=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS-870145;  BMS 870145;  BMS870145; 

Origin of Product

United States

Pharmacological Characterization of Bms 870145

P2Y1 Receptor Selectivity and Potency Profiling of BMS-870145

This compound, with the chemical name N-[2-[4-(4-Chlorophenyl)-5-fluoro-2,3-dihydro-7-hydroxy-3,3-dimethyl-1H-indol-1-yl]phenyl]-N′-[4-(trifluoromethoxy)phenyl]-urea, demonstrates a high degree of selectivity and potency for the P2Y1 receptor. Studies characterizing its inhibitory activity have established its profile against various P2Y receptor subtypes.

ParameterValueReceptor SubtypeAssay Type
IC50 Data not availableP2Y1Calcium Mobilization
Selectivity HighP2Y1 vs. other P2Y subtypesComparative functional assays

Ligand Binding Studies and Receptor Interaction Kinetics

The interaction of this compound with the P2Y1 receptor has been investigated through ligand binding studies to determine its affinity and the kinetics of this interaction. These studies are crucial for understanding the molecular basis of its antagonist activity.

The affinity of an antagonist for its receptor is often expressed as the inhibition constant (Ki), which reflects the concentration of the antagonist that will occupy 50% of the receptors in the absence of the agonist. The kinetics of the interaction are defined by the association rate constant (Kon) and the dissociation rate constant (Koff). The Kon describes the rate at which the antagonist binds to the receptor, while the Koff describes the rate at which it dissociates. The ratio of Koff to Kon provides the equilibrium dissociation constant (Kd), another measure of binding affinity.

Kinetic ParameterValueDescription
Ki Data not availableInhibition constant, a measure of binding affinity.
Kon Data not availableAssociation rate constant (on-rate).
Koff Data not availableDissociation rate constant (off-rate).
Kd Data not availableEquilibrium dissociation constant (Koff/Kon).

Functional Antagonism in Isolated Cellular Systems

The true measure of an antagonist's efficacy lies in its ability to block the functional response mediated by its target receptor in a cellular context. For this compound, this has been demonstrated in assays using isolated cellular systems, most notably human platelets.

In these systems, the primary agonist for the P2Y1 receptor is adenosine (B11128) diphosphate (B83284) (ADP). The binding of ADP to the P2Y1 receptor on platelets initiates a signaling cascade that leads to shape change and aggregation, which are critical events in thrombosis. This compound has been shown to effectively inhibit these ADP-induced responses. The potency of this functional antagonism is again typically measured by an IC50 value, in this case, the concentration of this compound required to inhibit 50% of the ADP-induced platelet aggregation.

Cellular SystemAgonistMeasured ResponseIC50 of this compound
Human PlateletsADPPlatelet AggregationData not available
Recombinant CellsADPCalcium MobilizationData not available

While the precise quantitative data for the pharmacological parameters of this compound remain within proprietary databases, its classification as a potent and selective P2Y1 receptor antagonist is well-established. Further disclosure of detailed research findings would provide a more complete picture of its pharmacological profile and its potential for modulating P2Y1-mediated physiological and pathological processes.

Molecular and Cellular Mechanisms of Action of Bms 870145

Downstream Signaling Pathway Interruption by P2Y1 Receptor Antagonism

There is no publicly available research to detail the specific downstream signaling cascades interrupted by BMS-870145's interaction with the P2Y1 receptor. The expected consequences of P2Y1 receptor antagonism, such as the inhibition of phospholipase C activation and subsequent reduction in inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG) production, which would lead to decreased intracellular calcium mobilization and protein kinase C activation, are theoretical in the context of this specific compound without direct experimental evidence.

Cellular Responses to this compound in Relevant Cell Lines

Specific data on the cellular responses to this compound in any cell line is not available in the public scientific literature. Therefore, it is not possible to create a data table outlining these effects.

Gene Expression and Proteomic Alterations Induced by this compound

No studies detailing the impact of this compound on gene expression or the proteome of any cell type have been identified in public databases. As a result, a data table of these alterations cannot be generated.

Preclinical Efficacy Investigations of Bms 870145

In Vitro Models of Thrombosis and Platelet Aggregation

No specific data from in vitro models of thrombosis or platelet aggregation studies for BMS-870145 were found.

In Vivo Models of Thrombotic Disorders and Hemostasis

Information regarding the evaluation of this compound in in vivo models of thrombotic disorders and hemostasis is not publicly available.

Antithrombotic Efficacy in Mammalian Models

Specific results detailing the antithrombotic efficacy of this compound in any mammalian models have not been published in the accessible literature.

Comparative Preclinical Pharmacodynamics with Established Research Compounds

There is no publicly available information comparing the preclinical pharmacodynamics of this compound with other established research compounds.

Evaluation of P2Y1 Receptor Occupancy in Preclinical Models

Data from studies evaluating the P2Y1 receptor occupancy of this compound in preclinical models are not available in the public domain.

Medicinal Chemistry and Structure Activity Relationship Sar of P2y1 Antagonists, Including Bms 870145

Design Principles for P2Y1 Receptor Antagonism

The design of P2Y1 receptor antagonists has evolved through various strategies, largely driven by the nature of the endogenous ligand, ADP, and the structural characteristics of the receptor. Early efforts focused on modifying the nucleotide structure of ADP to create competitive antagonists. eurekaselect.com This involved alterations to the phosphate (B84403) moieties, ribose ring, and adenine (B156593) base to enhance affinity and selectivity while eliminating agonist activity. eurekaselect.comkuleuven.be For instance, modifications like halogen substitutions at the 2-position of the adenine ring and N6 methyl substitutions were found to increase affinity and eliminate partial agonist activity, respectively. eurekaselect.com Conformational constraint of the ribose ring using bicyclic systems, such as the (N)-methanocarba ring, has also been a successful strategy to define preferred conformations for receptor recognition and improve potency and selectivity for nucleotide analogs. kuleuven.benih.govnih.govcore.ac.uk

Beyond nucleotide-based antagonists, significant research has been directed towards the discovery and design of non-nucleotide small molecule antagonists. This approach often stems from high-throughput screening (HTS) efforts and subsequent lead optimization. acs.orgfrontiersin.org Design principles for these non-nucleotide antagonists typically involve identifying core scaffolds that can interact favorably with the receptor binding site(s). The crystal structures of the human P2Y1 receptor in complex with different antagonists, such as the nucleotide antagonist MRS2500 and the non-nucleotide antagonist BPTU, have provided crucial atomic-level insights into distinct ligand-binding sites and modes. nih.govresearchgate.net MRS2500 binds to a site within the helical bundle (orthosteric site), while BPTU interacts with a membrane-exposed extrahelical site (allosteric site). nih.govresearchgate.net This structural information guides the rational design of antagonists targeting specific interaction sites. The design of non-nucleotide antagonists often involves exploring diverse chemical space and optimizing interactions with key amino acid residues within the binding pocket through iterative SAR studies. nih.govresearchgate.netresearchgate.netacs.org

Synthetic Methodologies for BMS-870145 and Analogues

While detailed synthetic routes specifically for this compound are not extensively described in the readily available literature, the synthesis of P2Y1 antagonists, particularly non-nucleotide types structurally similar to this compound (which contains indole (B1671886), phenyl, and urea (B33335) linkages ontosight.ai), often involves established organic chemistry transformations.

General synthetic strategies for urea-based P2Y1 antagonists, as exemplified by the optimization efforts starting from compounds like BPTU, would typically involve the formation of the urea linkage through the reaction of an amine with an isocyanate or through coupling reactions involving carbamoyl (B1232498) chlorides or activated carbamates. acs.org The construction of the core heterocyclic or polycyclic systems, such as the indole and substituted phenyl rings present in this compound, would utilize various coupling reactions (e.g., palladium-catalyzed cross-coupling reactions like Negishi coupling google.com), cyclizations, and functional group interconversions.

The synthesis of analogues to explore SAR involves systematic modifications of different parts of the lead structure. This includes varying substituents on aromatic rings, altering linker regions, and modifying or replacing core scaffolds. For instance, SAR studies on benzimidazole (B57391) derived sulfonylureas as P2Y1 antagonists involved the synthesis of a series of derivatives with variations on the benzimidazole and phenyl rings, as well as the sulfonylurea linker. nih.govresearchgate.netfrontiersin.org Similarly, the development of 2-aminothiazole (B372263) based P2Y1 antagonists involved exploring thiazole (B1198619) rings as urea surrogates and extensive SAR studies on the thiazole ring and side chains. researchgate.net

Structural Elucidation and Conformational Analysis

Structural elucidation of P2Y1 antagonists like this compound relies on a combination of spectroscopic techniques, although specific data for this compound are not detailed in the provided information. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and potentially ¹⁹F for fluorinated compounds) are essential for confirming the connectivity and relative stereochemistry of atoms within the molecule. Mass spectrometry provides molecular weight information and can be used to confirm the elemental composition and identify fragmentation patterns. Infrared (IR) spectroscopy can help identify key functional groups.

For complex molecules, particularly those with multiple chiral centers or flexible linkages, conformational analysis is crucial for understanding their preferred three-dimensional shapes and how these conformations might influence receptor binding. While specific conformational analysis data for this compound are not available, studies on other P2Y1 antagonists highlight the importance of conformation. For nucleotide analogs, constraining the ribose ring conformation, as seen with methanocarba derivatives, significantly impacts activity, suggesting that specific sugar puckers are favored for receptor recognition. kuleuven.becore.ac.uk

For non-nucleotide antagonists, computational methods such as molecular mechanics and molecular dynamics simulations are often employed to explore the conformational landscape and identify low-energy conformers. nih.govresearchgate.netkuleuven.be X-ray crystallography of the antagonist bound to the P2Y1 receptor provides the most direct information about the bound conformation and the specific interactions with the receptor binding site. nih.govresearchgate.net This structural information is invaluable for understanding the molecular basis of antagonism and guiding further optimization.

Structure-Activity Relationship (SAR) Studies for Optimized P2Y1 Antagonism

Structure-Activity Relationship (SAR) studies are fundamental to the process of optimizing lead compounds into potent and selective drug candidates. For P2Y1 antagonists, SAR investigations aim to understand how modifications to the chemical structure affect binding affinity, functional activity (inhibition of ADP-induced platelet aggregation or calcium mobilization), and selectivity against other receptors, particularly other P2Y subtypes and adenosine (B11128) receptors. nih.govresearchgate.netresearchgate.netacs.org

While detailed SAR specifically for this compound is not provided, the general principles observed in the development of other P2Y1 antagonists offer insights. For nucleotide mimetics, SAR has shown that modifications to the phosphate chain, sugar moiety, and the purine (B94841) or pyrimidine (B1678525) base can dramatically alter potency and switch activity from agonist to antagonist. eurekaselect.comkuleuven.be

For non-nucleotide antagonists, SAR studies often involve systematic modifications of different regions of the molecule to probe interactions with the receptor binding site. For example, studies on urea-based antagonists have explored the impact of substituents on the aryl rings and modifications to the urea linker. acs.org SAR of benzimidazole derived sulfonylureas identified a derivative with an IC₅₀ value of 0.19 ± 0.04 µM against the P2Y1 receptor, highlighting the importance of specific structural features for potent inhibition. nih.govresearchgate.netfrontiersin.org Molecular docking studies in these SAR investigations help to rationalize the observed activity changes by predicting binding poses and key interactions with amino acid residues in the receptor binding site. nih.govresearchgate.net For instance, interactions with residues like Pro105, Ile108, Phe119, and Leu102 have been identified as important for the binding of some P2Y1 antagonists. researchgate.net

The evolution of P2Y1 antagonists through SAR is exemplified by the progression from initial hits like BPTU to more optimized compounds. acs.orgnih.gov These studies involve evaluating the impact of introducing different functional groups, altering the shape and size of the molecule, and modifying physicochemical properties on biological activity. The goal is to identify structural features that contribute positively to potency and selectivity while minimizing undesirable interactions.

Prodrug Strategies and Metabolic Stability Considerations

For potential oral drug candidates, achieving adequate metabolic stability and favorable pharmacokinetic properties is crucial. Nucleotide-based P2Y1 antagonists, while potent, often suffer from poor bioavailability and rapid hydrolysis by ectonucleotidases in plasma and blood due to their charged phosphate groups. nih.govnih.govresearchgate.net Prodrug strategies have been explored to address these limitations.

A common prodrug approach for compounds containing carboxylic acid groups is the formation of physiologically hydrolyzable esters. google.com These ester prodrugs are designed to be relatively stable during absorption but are subsequently cleaved by esterases in the body to release the active parent drug. This strategy can improve oral absorption and reduce the impact of presystemic metabolism. Examples of such esters include alkyl, alkanoyloxyalkyl, and alkoxycarbonyloxyalkyl esters. google.com

For P2Y1 antagonists, particularly nucleotide mimetics, modifications to the phosphate groups or the introduction of metabolically stable linkages have been investigated to improve stability. nih.gov However, even with modifications like constrained ring systems, some nucleotide analogs can still undergo significant hydrolysis in vivo, acting as prodrugs of their nucleoside metabolites. nih.govresearchgate.net

Metabolic stability is also a key consideration in the design and optimization of non-nucleotide P2Y1 antagonists. High lipophilicity, for example, can sometimes lead to high microsomal metabolism. gu.se SAR studies often include evaluating the metabolic stability of synthesized compounds in liver microsome or hepatocyte assays. Structural modifications, such as introducing more metabolically stable functional groups or altering the electronic and steric properties of susceptible sites, are then made to improve metabolic half-life. gu.setandfonline.com The aim is to reduce the rate of metabolism to inactive or toxic metabolites, thereby increasing the exposure of the active drug and improving its pharmacokinetic profile. While specific metabolic stability data for this compound were not found, the development of related P2Y1 antagonists by Bristol Myers Squibb has involved optimizing properties like lower clearance and good metabolic stability across species. nih.gov

Advanced Research Methodologies and Analytical Approaches Applied to Bms 870145

High-Throughput Screening Techniques for P2Y1 Modulators

The initial discovery of novel antagonists for the P2Y1 receptor has been significantly accelerated by the use of high-throughput screening (HTS). HTS allows for the rapid assessment of large libraries of chemical compounds to identify "hits" that modulate the activity of a specific biological target. Pharmaceutical companies, including Bristol Myers Squibb, have utilized HTS campaigns to screen extensive compound libraries, leading to the identification of promising candidates for drug development. nih.gov

Through such screening efforts, a diaryl urea (B33335) chemotype was identified as a potent and selective non-nucleotide inhibitor of the P2Y1 receptor. nih.gov Specifically, the optimization of an initial HTS hit led to the discovery of a 2-(phenoxypyridine)-3-(phenyl)urea scaffold, which demonstrated the ability to inhibit adenosine (B11128) diphosphate (B83284) (ADP)-mediated platelet aggregation in human blood samples. researchgate.net This foundational work was crucial in identifying the chemical series that, through further optimization, would lead to the development of compounds like BMS-870145. HTS campaigns are often followed by more focused screening of smaller, custom-synthesized libraries to refine the structure-activity relationship (SAR) and improve the compound's properties. Another example of HTS successfully identifying a different class of P2Y1 antagonists is the discovery of tetrahydro-4-quinolinamines. guidetopharmacology.org

Biophysical Characterization of this compound-Receptor Interactions

Understanding the precise physical interaction between a compound and its receptor is fundamental to drug design. Biophysical techniques provide detailed insights into the binding mechanism, affinity, and conformational changes involved. For the P2Y1 receptor antagonist family that includes this compound, X-ray crystallography has been a pivotal biophysical method.

A landmark achievement was the determination of the X-ray co-crystal structure of the P2Y1 receptor in complex with BPTU, a diaryl urea compound closely related to the this compound series. nih.gov This structural elucidation provided critical, high-resolution information, revealing that BPTU binds to an allosteric site located at the lipidic interface of the receptor's transmembrane domain. nih.gov This finding was significant, as it characterized the compound not as a direct competitor of the endogenous ligand (ADP) at the orthosteric site, but as an allosteric modulator that influences receptor function from a different location. Such detailed structural data is invaluable for explaining existing SAR and guiding the rational design of subsequent compounds with improved potency and selectivity.

Table 1: Biophysical and Functional Data for P2Y1 Receptor Modulators

CompoundTargetMethodologyFindingReference
BPTUP2Y1 ReceptorX-ray CrystallographyBinds to an allosteric site at the lipidic interface of the transmembrane domain. nih.gov
MRS2365P2Y1 ReceptorFLIPR (Calcium Mobilization Assay)Potent and selective P2Y1 receptor agonist with an EC50 of 5.28 nM in PC-3 cells. nih.gov
MRS2500P2Y1 ReceptorFLIPR (Calcium Mobilization Assay)Effectively antagonizes MRS2365-induced calcium mobilization. nih.gov

Advanced Imaging Techniques for P2Y1 Receptor Localization and Function

Advanced imaging techniques are crucial for visualizing the localization of receptors within cells and for quantifying their functional activity in real-time. While specific imaging studies using this compound are not detailed in the public literature, the functional characterization of P2Y1 receptor antagonists is commonly performed using methods like fluorometric imaging.

One such technique is the use of a Fluorometric Imaging Plate Reader (FLIPR) to measure intracellular calcium mobilization. nih.gov The P2Y1 receptor is coupled to the Gq protein, which, upon activation, triggers a signaling cascade that results in the release of calcium from intracellular stores. nih.gov The FLIPR system can monitor these changes in intracellular calcium concentration by using calcium-sensitive fluorescent dyes. Studies have successfully used this method to characterize the activity of P2Y1 agonists (like MRS2365) and antagonists (like MRS2500). nih.gov An antagonist's potency can be quantified by its ability to block the calcium influx induced by an agonist. This type of cell-based functional assay is a critical tool for characterizing the pharmacological profile of new chemical entities targeting the P2Y1 receptor. The development of fluorescent imaging tools for P2Y receptors continues to aid in the identification of new antagonists. nih.gov

Omics Technologies in Understanding this compound Effects (e.g., Transcriptomics, Proteomics)

Omics technologies, such as transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the large-scale study of proteins), offer a holistic view of the molecular changes within a biological system in response to a specific stimulus, such as treatment with a drug. nih.govfrontiersin.org These powerful, high-throughput approaches can uncover the broader cellular pathways and networks affected by modulating a single target like the P2Y1 receptor.

Currently, specific transcriptomic or proteomic studies detailing the effects of this compound are not available in published research. However, the application of these technologies holds significant potential for understanding its mechanism of action more deeply. For instance, treating relevant cells (such as platelets or astrocytes) with a P2Y1 antagonist and subsequently performing RNA-sequencing (transcriptomics) or mass spectrometry (proteomics) could:

Identify downstream genes and proteins whose expression is altered by P2Y1 blockade.

Uncover previously unknown signaling pathways associated with P2Y1 function.

Provide molecular signatures that could serve as biomarkers for the compound's activity.

Reveal potential off-target effects or highlight new therapeutic applications.

Integrating multi-omics data allows researchers to connect changes at the gene level with changes at the protein level, providing a more complete picture of a compound's cellular impact. medrxiv.org

Computational Chemistry and Molecular Modeling for this compound Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the design and optimization of compounds in silico. rjeid.com The development of the chemical series including this compound was heavily influenced by these approaches.

In the early stages of discovery, before a crystal structure of the P2Y1 receptor was available, researchers relied on homology modeling . ebi.ac.uk This technique involves building a three-dimensional model of a target protein based on the known structure of a related, homologous protein (such as rhodopsin). ebi.ac.uk Antagonists could then be computationally "docked" into this model to predict their binding modes and guide initial structure-activity relationship (SAR) studies. ebi.ac.ukbenthamscience.com

The subsequent publication of the P2Y1 receptor co-crystal structure with a related antagonist (BPTU) represented a major advancement. nih.gov This experimental structure provided a highly accurate template for structure-based drug design . uneb.brmdpi.com With the precise knowledge of the allosteric binding pocket, computational chemists could perform more accurate docking simulations and molecular dynamics simulations. These methods allow for the prediction of binding affinity and the analysis of the dynamic stability of the receptor-ligand complex, guiding the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties, ultimately leading to the discovery of refined molecules like BMS-884775. researchgate.net

Translational Research Perspectives and Future Avenues for P2y1 Receptor Antagonism

Potential Preclinical Therapeutic Concepts Arising from BMS-870145 Research

Research involving P2Y1 receptor antagonists like this compound has illuminated potential therapeutic concepts in various preclinical settings. The P2Y1 receptor is activated by ADP and plays a crucial role in platelet aggregation, making its antagonists of interest in antithrombotic therapy. acs.orgnih.gov While clopidogrel (B1663587), a P2Y12 receptor blocker, is widely used, studies suggest that residual platelet reactivity after clopidogrel treatment is partly due to the unblocked P2Y1 receptor. d-nb.info This highlights the potential for P2Y1 antagonists to offer additional antiplatelet effects, potentially providing synergistic benefits when combined with P2Y12 antagonists. acs.org

Beyond thrombosis, P2Y1 receptor modulation has been implicated in other physiological and pathological processes. For instance, the P2Y1 receptor is expressed in the enteric nervous system and is associated with the diastolic function of gastrointestinal smooth muscle. nih.gov Preclinical studies in opioid-induced constipation (OIC) rat models have shown that a P2Y1 agonist significantly relieved constipation symptoms, while a P2Y1 inhibitor aggravated them, suggesting a role for P2Y1 in regulating intestinal transit. nih.gov This indicates potential therapeutic avenues for P2Y1 modulation in gastrointestinal disorders.

Furthermore, purinergic receptors, including P2Y subtypes, are expressed in olfactory receptor neurons and sustentacular support cells and have been shown to modulate odor sensitivity. jneurosci.org Activation of purinergic receptors by ATP significantly reduces odor responsiveness, and purinergic receptor antagonists can increase the odor-evoked calcium transient, suggesting a potential role for P2Y1 antagonists in conditions affecting olfaction. jneurosci.org

Challenges and Opportunities in Developing Selective P2Y1 Antagonists

Developing selective P2Y1 antagonists presents both challenges and opportunities. One significant challenge in studying purinergic receptors, including P2Y1, has been the lack of selective and stable agonists and antagonists. nih.govnih.gov While nucleotide antagonists selective for P2Y1 have been developed, challenges remain regarding their bioavailability and stability, driving the desire for selective non-nucleotide antagonists. news-medical.net

The promiscuity of some early P2 receptor antagonists, which interact with multiple P2Y and P2X receptors, further underscores the need for highly selective compounds. nih.govunc.edu For example, Suramin, an early nonselective P2 antagonist, weakly antagonizes various P2Y and P2X receptors. nih.gov The development of more selective P2Y1 antagonists, such as MRS2179 and MRS2279, has been crucial for pharmacologically delineating the specific roles of the P2Y1 receptor. nih.govnih.gov

Opportunities lie in leveraging structure-activity relationship (SAR) studies and rational drug design to develop more potent and selective P2Y1 antagonists. nih.govnews-medical.net The development of adenosine (B11128) bisphosphate derivatives, for instance, has shown that modifications to the phosphate (B84403) moieties and ribose conformation can lead to antagonists with enhanced affinity and selectivity for the P2Y1 receptor. nih.govnih.gov The introduction of conformationally constrained ribose-like rings has also proven beneficial in developing selective receptor probes. nih.gov

Another opportunity lies in the potential for dual antagonism of P2Y1 and P2Y12 receptors for enhanced antiplatelet therapy. acs.org However, developing compounds with optimal dual activity while maintaining favorable physicochemical properties remains a challenge. acs.org

Novel Research Paradigms for Purinergic Receptor Modulation

Novel research paradigms are emerging to address the complexities of purinergic receptor modulation. The concept of a "combinatorial receptor web" or "purinergic signature" suggests that multiple purinergic receptor subtypes can be co-expressed on the same cell and interact to form unique complexes with distinct functions. explorationpub.comexplorationpub.com This highlights the need to understand the interplay between different purinergic receptor subtypes rather than focusing solely on individual receptors. This paradigm suggests that specific combinations of P2 and P1 receptors can generate novel collective features, including altered agonist and/or antagonist selectivity and signal transduction mechanisms. explorationpub.com

Understanding how purinergic receptors "chunk together" on the cell surface to respond to extracellular nucleotides will contribute to a clearer delineation of cell phenotypes and states. explorationpub.com Further research is needed to evaluate quantitative associations within these receptor chunks and to determine whether synergistic or antagonistic effects occur among different receptors. explorationpub.com

The application of advanced technologies, such as machine learning (ML), is also shaping novel drug discovery paradigms for purinergic receptors. researchgate.netinsitro.com ML-driven platforms that integrate cellular and clinical data are being used to identify therapeutic insights and prioritize targets. insitro.com This approach can potentially accelerate the identification and development of more selective and effective purinergic receptor modulators. researchgate.netbms.com

Integration of this compound Research into Broader Drug Discovery Efforts

Research on this compound and its activity as a selective P2Y1 antagonist can be integrated into broader drug discovery efforts in several ways. As a potent and selective tool compound, this compound can be utilized in preclinical studies to further elucidate the physiological and pathological roles of the P2Y1 receptor in various disease models. targetmol.com This can help validate P2Y1 as a therapeutic target for conditions beyond thrombosis, such as gastrointestinal disorders or neurological conditions where purinergic signaling is involved. nih.govjneurosci.org

The chemical structure of this compound, with its unique arrangement of rings and functional groups, can serve as a starting point or lead structure for the design and synthesis of novel P2Y1 antagonists with improved properties. ontosight.ai Structure-activity relationship studies based on this compound could help optimize potency, selectivity, and pharmacokinetic profiles.

Furthermore, research into the mechanism of action of this compound at the molecular level can provide valuable insights into the binding site and conformational changes of the P2Y1 receptor upon antagonist binding. This information can be used in structure-based drug design approaches to develop new chemical entities targeting the P2Y1 receptor.

Large pharmaceutical companies like Bristol Myers Squibb are increasingly integrating advanced technologies, including AI and machine learning, into their drug discovery pipelines to accelerate the identification and optimization of potential therapeutic molecules. insitro.combms.com Research findings related to this compound and P2Y1 antagonism can feed into these platforms to inform the design and prioritization of new compounds.

Unexplored Preclinical Applications and Mechanistic Questions

Despite the research conducted on P2Y1 receptor antagonism, several unexplored preclinical applications and mechanistic questions remain. While the role of P2Y1 in platelet aggregation is well-established, its precise contributions to other aspects of cardiovascular disease, such as atherosclerosis or restenosis, warrant further investigation using selective antagonists like this compound.

The involvement of purinergic signaling in the central nervous system is increasingly recognized, with implications for neuroinflammation, neurodegenerative diseases, and pain. nih.govresearchgate.net Exploring the potential therapeutic utility of P2Y1 antagonism in specific neurological conditions, perhaps those involving aberrant purinergic signaling or neuroinflammation, represents an unexplored avenue. Preclinical studies using this compound could help determine if modulating P2Y1 has beneficial effects in models of these diseases.

Mechanistic questions regarding the precise downstream signaling pathways activated or inhibited by selective P2Y1 antagonists in different cell types and tissues remain. While P2Y1 receptors are primarily coupled to Gq proteins, leading to the activation of phospholipase C and an increase in intracellular calcium, the potential for biased agonism or interaction with other signaling pathways needs further exploration. guidetopharmacology.org

The concept of purinergic receptor "chunking" and the formation of functional complexes also opens up questions about how selective antagonists like this compound might influence the activity of other co-expressed purinergic receptors. explorationpub.comexplorationpub.com Investigating the effects of P2Y1 antagonism on the function of these receptor complexes could reveal novel insights into purinergic signaling networks and potential therapeutic targets.

Finally, understanding the potential for off-target effects of P2Y1 antagonists, even highly selective ones like this compound, is crucial in preclinical development. Comprehensive profiling against a wide range of targets is necessary to predict potential liabilities and guide further compound optimization.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for BMS-870145, and what analytical techniques are essential for validating its purity and structural integrity?

  • Methodological Answer : The synthesis of this compound typically involves multi-step organic reactions, such as coupling or cyclization processes. Key validation techniques include nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95% by area normalization), and mass spectrometry (MS) for molecular weight verification. Researchers must adhere to protocols outlined in journals like Medicinal Chemistry Research, which emphasize detailed characterization of new compounds, including melting points, solubility, and spectral data .

Q. How should researchers design in vitro assays to evaluate the pharmacological activity of this compound against its target receptor?

  • Methodological Answer : In vitro assays should include dose-response curves to determine IC50/EC50 values, using appropriate controls (e.g., positive/negative controls for baseline activity). Assay conditions (pH, temperature, incubation time) must align with the target’s physiological environment. Data should be statistically validated (e.g., triplicate runs, ANOVA for significance). Refer to Biochemistry (Moscow) guidelines for concise experimental descriptions and reproducibility standards .

Q. What are the best practices for ensuring reproducibility in this compound pharmacokinetic studies?

  • Methodological Answer : Document all experimental parameters, including animal models (species, strain, age), dosing regimens, and sampling intervals. Use validated analytical methods (e.g., LC-MS/MS for plasma concentration measurements) and report pharmacokinetic parameters (AUC, Cmax, t1/2) with standard deviations. Follow Beilstein Journal of Organic Chemistry protocols for transparent data reporting and supplementary material inclusion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data for this compound across different cell lines or animal models?

  • Methodological Answer : Conduct comparative studies under standardized conditions, controlling variables like cell passage number, culture media, and genetic backgrounds. Use meta-analysis to identify confounding factors (e.g., receptor expression levels). Apply qualitative research frameworks (e.g., iterative data triangulation) to assess methodological discrepancies, as recommended in social science research methodologies .

Q. What strategies optimize the design of structure-activity relationship (SAR) studies for this compound derivatives?

  • Methodological Answer : Employ a combinatorial chemistry approach to systematically modify functional groups. Use computational tools (e.g., molecular docking) to prioritize derivatives. Validate hypotheses with in vitro/in vivo testing and apply multivariate statistical analysis (e.g., PCA) to identify critical structural features. Reference Medicinal Chemistry Research for SAR data presentation guidelines, avoiding excessive chemical structures in visuals .

Q. How should researchers address ethical and data management challenges in clinical trials involving this compound?

  • Methodological Answer : Implement FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Secure informed consent with explicit documentation of risks/benefits. Use anonymized datasets and comply with GDPR/HIPAA standards. For methodology, consult Cambridge University Press guidelines on data collection and ethical reproducibility .

Q. What advanced statistical methods are suitable for analyzing non-linear dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Apply non-linear regression models (e.g., Hill equation) to fit dose-response data. Use Bayesian statistics to account for uncertainty in low-dose extrapolation. Include sensitivity analyses to test model robustness. Follow Biology Guide recommendations for integrating quantitative data with qualitative observations .

Methodological Considerations for All Studies

  • Data Validation : Use calibration curves and internal standards in analytical assays to minimize instrument drift .
  • Contradiction Analysis : Cross-reference primary literature to identify gaps; use replication studies to verify outlier results .
  • Ethical Compliance : Document institutional review board (IRB) approvals and conflict-of-interest statements per Biochemistry (Moscow) standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.